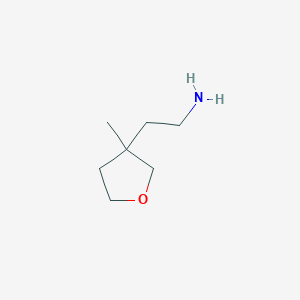![molecular formula C11H13Br B13911043 [(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
[(Z)-5-bromopent-1-enyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-5-bromopent-1-enyl]benzene is an organic compound that features a benzene ring substituted with a (Z)-5-bromopent-1-enyl group. This compound is part of a larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-5-bromopent-1-enyl]benzene typically involves the bromination of pent-1-ene followed by a coupling reaction with benzene. One common method is to first prepare (Z)-5-bromopent-1-ene through the bromination of pent-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The resulting (Z)-5-bromopent-1-ene is then subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-5-bromopent-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: [(Z)-5-pent-1-enyl]benzene.
Substitution: [(Z)-5-hydroxypent-1-enyl]benzene or [(Z)-5-cyanopent-1-enyl]benzene.
Wissenschaftliche Forschungsanwendungen
[(Z)-5-bromopent-1-enyl]benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Z)-5-bromopent-1-enyl]benzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Vergleich Mit ähnlichen Verbindungen
[(Z)-5-bromopent-1-enyl]benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler compound with a single bromine substituent on the benzene ring.
[(Z)-5-chloropent-1-enyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[(Z)-5-iodopent-1-enyl]benzene: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the (Z)-5-bromopent-1-enyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives.
Eigenschaften
Molekularformel |
C11H13Br |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
[(Z)-5-bromopent-1-enyl]benzene |
InChI |
InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2/b9-5- |
InChI-Schlüssel |
TZRQBRODRXBKDJ-UITAMQMPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\CCCBr |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)








![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)

